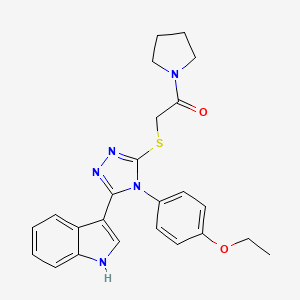

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

2-((4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, an indole moiety at position 5, and a thioether-linked pyrrolidinyl ethanone side chain. This structure combines aromatic, heterocyclic, and aliphatic components, which are critical for its physicochemical and biological properties.

The compound’s synthesis typically involves nucleophilic substitution reactions. For example, triazole-3-thiol intermediates (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) are alkylated with α-halogenated ketones in the presence of a base like cesium carbonate or sodium ethoxide . The indole substituent at position 5 likely contributes to interactions with biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-2-31-18-11-9-17(10-12-18)29-23(20-15-25-21-8-4-3-7-19(20)21)26-27-24(29)32-16-22(30)28-13-5-6-14-28/h3-4,7-12,15,25H,2,5-6,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKFRPCLOVDBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel chemical entity belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 447.56 g/mol . The structure includes a triazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O2S |

| Molecular Weight | 447.56 g/mol |

| Purity | 95% |

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance, compounds containing the triazole moiety have shown enhanced antifungal activity against various pathogens. In a study by Lin et al., triazole derivatives demonstrated an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .

Antibacterial Activity

The antibacterial potential of triazole compounds has been extensively studied. A series of triazole-thioether hybrids were evaluated for their activity against multiple bacterial strains. Notably, some exhibited higher potency against MRSA than standard antibiotics such as vancomycin and ciprofloxacin . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl groups significantly influenced antibacterial efficacy.

Anticancer Properties

Triazole derivatives have also been explored for their anticancer effects. The incorporation of indole and pyrrolidine moieties into the triazole framework has been linked to enhanced cytotoxicity against various cancer cell lines. Research suggests that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceuticals, researchers synthesized a series of 1,2,4-triazole derivatives and tested their antimicrobial activities against E. coli, S. aureus, and fungi such as C. albicans. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL , demonstrating significant antimicrobial properties .

Investigation of Actoprotective Activity

Another study focused on the actoprotective activity of triazole derivatives in animal models. Using forced swimming tests on rats, researchers found that certain compounds exhibited notable improvements in endurance and resistance to fatigue, suggesting potential applications in enhancing physical performance or combating fatigue-related disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone with structurally related triazole derivatives, focusing on substituent effects, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison of Triazole Derivatives

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: The indole moiety in the target compound distinguishes it from analogs with pyridine (e.g., ) or phenyl groups (e.g., ). Pyrrolidinyl ethanone side chains (common in ) improve solubility in polar solvents compared to purely aromatic substituents (e.g., 4-fluorophenyl in ).

Physicochemical Properties :

- The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, stabilizing the triazole ring system .

- Halogenated derivatives (e.g., ) exhibit higher melting points and crystallinity due to halogen-based intermolecular interactions.

Synthetic Flexibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.